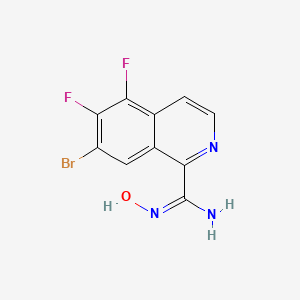
(E)-7-Bromo-5,6-difluoro-N'-hydroxyisoquinoline-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-7-Bromo-5,6-difluoro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic compound with potential applications in various scientific fields. Its unique structure, featuring bromine, fluorine, and hydroxy groups, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-Bromo-5,6-difluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of the bromine atom at the 7th position of the isoquinoline ring.
Fluorination: Addition of fluorine atoms at the 5th and 6th positions.
Hydroxylation: Introduction of the hydroxy group.
Formation of Carboximidamide: Conversion of the carboxylic acid group to carboximidamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-7-Bromo-5,6-difluoro-N’-hydroxyisoquinoline-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carboximidamide group to an amine.
Substitution: Replacement of the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-7-Bromo-5,6-difluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-5,6-difluoroisoquinoline: Lacks the hydroxy and carboximidamide groups.
5,6-Difluoroisoquinoline-1-carboximidamide: Lacks the bromine and hydroxy groups.
7-Bromo-5,6-difluoro-N’-hydroxyisoquinoline: Lacks the carboximidamide group.
Uniqueness
(E)-7-Bromo-5,6-difluoro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the presence of all these functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H6BrF2N3O |
|---|---|
Molecular Weight |
302.07 g/mol |
IUPAC Name |
7-bromo-5,6-difluoro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H6BrF2N3O/c11-6-3-5-4(7(12)8(6)13)1-2-15-9(5)10(14)16-17/h1-3,17H,(H2,14,16) |
InChI Key |
NFHAZNDDEFLJBH-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=C(C2=CC(=C(C(=C21)F)F)Br)/C(=N\O)/N |
Canonical SMILES |
C1=CN=C(C2=CC(=C(C(=C21)F)F)Br)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


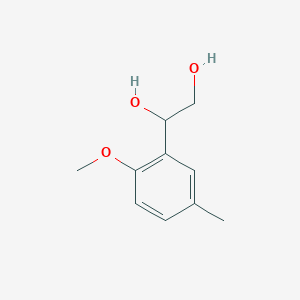
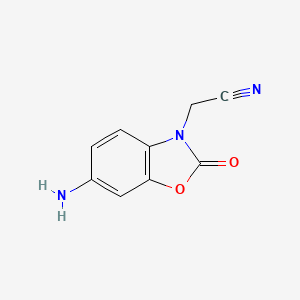
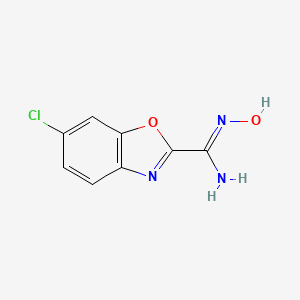
![Methyl 6-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13170734.png)
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid](/img/structure/B13170735.png)
![Methyl 2-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13170749.png)
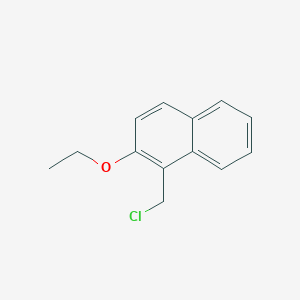
![Benzyl[3-(fluoromethyl)pentan-3-yl]amine](/img/structure/B13170763.png)
![(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[(R)-(benzylamino)(phenyl)methyl]phosphinate](/img/structure/B13170778.png)
![10-Amino-6-thia-1,8-diazatricyclo[7.4.0.0(3),]trideca-3(7),4,8-trien-2-one](/img/structure/B13170781.png)

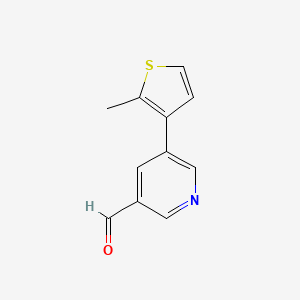
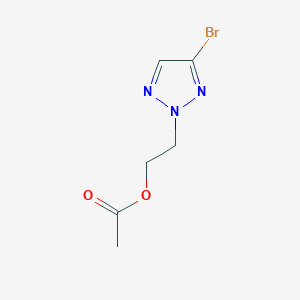
![4-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}butanoic acid](/img/structure/B13170816.png)
